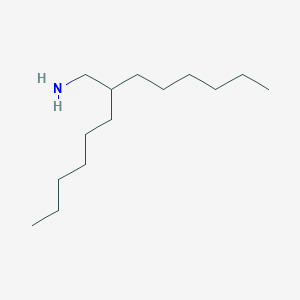

2-Hexyloctan-1-amine

Description

Contextualizing 2-Hexyloctan-1-amine within Aliphatic Primary Amine Chemistry

Aliphatic primary amines are organic compounds derived from ammonia (B1221849) where one hydrogen atom has been replaced by a saturated hydrocarbon group (an alkyl group). libretexts.orgbritannica.com Their general formula is RNH₂, where the amino group (-NH₂) is the functional core responsible for their basicity and reactivity, including the ability to form hydrogen bonds. libretexts.org

2-Hexyloctan-1-amine fits within this class but is distinguished by its specific structure as a Guerbet amine. Guerbet amines are derived from Guerbet alcohols, which are branched, primary alcohols formed by the self-condensation of smaller alcohols at high temperatures, a reaction first reported by Marcel Guerbet. aocs.orgnih.gov The resulting structure of 2-Hexyloctan-1-amine (C₁₄H₃₁N) features branching at the second carbon position, which significantly influences its physical properties when compared to linear amines. aocs.orgnih.gov This branching disrupts the uniform packing of molecules, leading to a lower melting point and maintaining a liquid state over a broad range of temperatures. aocs.org

The primary amine group provides a reactive site for numerous chemical transformations, making it a versatile intermediate for producing surfactants, emulsifiers, and corrosion inhibitors. google.comwikipedia.org Unlike short-chain amines that often have a strong ammonia-like or fishy odor, larger amines like 2-hexyloctan-1-amine have different scent profiles. libretexts.org The long, branched alkyl chain provides significant hydrophobic character, influencing its solubility in various organic solvents while the amine head provides a polar, hydrophilic site. solubilityofthings.com

Table 1: Comparative Physicochemical Properties of Aliphatic Amines

| Property | 2-Hexyloctan-1-amine | Hexan-1-amine | 2-Ethylhexan-1-amine |

| IUPAC Name | 2-hexyloctan-1-amine | Hexan-1-amine | 2-ethylhexan-1-amine |

| Molecular Formula | C₁₄H₃₁N nih.gov | C₆H₁₅N wikipedia.org | C₈H₁₉N solubilityofthings.com |

| Molecular Weight | 213.40 g/mol nih.gov | 101.19 g/mol wikipedia.org | 129.25 g/mol solubilityofthings.com |

| Structure Type | Branched (Guerbet) | Linear | Branched |

| Boiling Point | Not specified | 131.5 °C wikipedia.org | 159.00 °C solubilityofthings.com |

| Melting Point | Not specified | -23.4 °C wikipedia.org | -70.00 °C solubilityofthings.com |

| Key Feature | Long, branched alkyl chain | Simple linear alkyl chain | Shorter, branched alkyl chain |

Historical Perspectives on Long-Chain Primary Amine Research

The study of long-chain primary amines is intrinsically linked to the broader history of amine chemistry and the industrial demand for surfactants and specialty chemicals. While simple amines were identified in the 19th century, significant research into long-chain variants began in the early to mid-20th century, driven by their utility as corrosion inhibitors, flotation agents, and intermediates for dyes and pharmaceuticals. britannica.comh-brs.de

A pivotal development in the synthesis of branched, long-chain molecules was the discovery of the Guerbet reaction in 1899. aocs.orgnih.gov This reaction provided a reliable method for producing high-molecular-weight branched alcohols, which could then be converted into other functional compounds, including primary amines. google.comgoogle.com The process typically involves the amination of the corresponding Guerbet alcohol, reacting it with ammonia in the presence of a catalyst. google.com

The unique properties of Guerbet compounds, particularly their wide liquidity range and thermal stability, made their derivatives, including amines, highly valuable. aocs.org Research in the 1950s further explored the synthesis and application of Guerbet alcohols and their derivatives. aocs.org In subsequent decades, the application of long-chain aliphatic amines expanded significantly. They became crucial components in the formulation of biocides, antistatic agents for textiles, and dispersants. google.com The branched structure offered by Guerbet amines was found to enhance the performance of these products by improving their physical properties, such as lowering the melting point and increasing solubility in nonpolar media. google.com This historical progression from the synthesis of basic fatty amines to the targeted creation of complex, branched structures like 2-Hexyloctan-1-amine highlights the ongoing evolution of amine chemistry to meet specialized industrial and research needs.

Structure

3D Structure

Properties

Molecular Formula |

C14H31N |

|---|---|

Molecular Weight |

213.40 g/mol |

IUPAC Name |

2-hexyloctan-1-amine |

InChI |

InChI=1S/C14H31N/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14H,3-13,15H2,1-2H3 |

InChI Key |

HOCIUAQCKJYCLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)CN |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Hexyloctan 1 Amine

Nucleophilicity and Basicity of 2-Hexyloctan-1-amine in Reaction Pathways

The reactivity of 2-Hexyloctan-1-amine in various chemical transformations is fundamentally governed by the dual electronic character of its primary amine functional group: its basicity and its nucleophilicity. While related, these two properties are distinct and can be influenced differently by the amine's structure and the reaction environment. Basicity refers to the ability of the amine to donate its lone pair of electrons to a proton (H+), a thermodynamic equilibrium concept often quantified by the pKa of its conjugate acid. masterorganicchemistry.com Nucleophilicity, conversely, describes the rate at which the amine attacks an electron-deficient center (an electrophile), which is a kinetic phenomenon. masterorganicchemistry.commasterorganicchemistry.com

For 2-Hexyloctan-1-amine, the presence of alkyl groups (a hexyl and an octyl chain at the alpha-carbon) influences these properties. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby increasing its Brønsted basicity compared to ammonia (B1221849). masterorganicchemistry.com However, the significant steric bulk imposed by the 2-hexyl substituent plays a crucial role in moderating its nucleophilicity. While the amine is a strong base, its effectiveness as a nucleophile can be diminished when reacting with sterically hindered electrophiles. masterorganicchemistry.com This interplay is critical in determining reaction pathways; in competitive scenarios, 2-Hexyloctan-1-amine might act as a base, causing proton abstraction, rather than as a nucleophile, leading to addition or substitution.

The choice of solvent also significantly impacts nucleophilicity. Protic solvents can form hydrogen bonds with the amine, creating a solvent shell that increases steric hindrance and reduces nucleophilic strength. masterorganicchemistry.com Therefore, the reaction pathway of 2-Hexyloctan-1-amine can be directed by carefully selecting the electrophile and solvent system to favor either its basic or nucleophilic character.

| Property | Governing Factor | Influence of 2-Hexyloctan-1-amine Structure | Effect |

|---|---|---|---|

| Basicity | Thermodynamic (Equilibrium) | Electron-donating alkyl groups | Increases electron density on nitrogen, enhancing proton affinity. |

| Nucleophilicity | Kinetic (Rate of Attack) | Steric hindrance from the 2-hexyl group | Hinders approach to the electrophilic center, potentially slowing the reaction rate. |

| Nucleophilicity | Solvent Effects | Hydrogen bonding in protic solvents | Creates a solvent cage, further increasing steric bulk and reducing nucleophilicity. masterorganicchemistry.com |

Exploration of C-N Bond Formation Mechanisms

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and 2-Hexyloctan-1-amine serves as a key building block in these reactions. Several mechanistic pathways can be employed to couple this primary amine with various carbon-based electrophiles.

One of the most fundamental C-N bond-forming reactions is nucleophilic substitution , where the amine attacks an alkyl halide, displacing the halide leaving group. For 2-Hexyloctan-1-amine, this reaction proceeds via an SN2 mechanism. However, over-alkylation to form secondary and tertiary amines can be a significant side reaction. To achieve selective mono-alkylation, methods like the Gabriel synthesis can be adapted, which utilizes a phthalimide (B116566) anion as an ammonia surrogate. tcichemicals.com

More advanced and widely used methods include transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms a C-N bond between an amine and an aryl halide or triflate. tcichemicals.com In this catalytic cycle, an oxidative addition of the aryl halide to a Pd(0) complex is followed by coordination of 2-Hexyloctan-1-amine to the palladium center. Subsequent deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst.

Reductive amination , discussed in more detail in the following section, represents another crucial strategy. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. organicchemistrytutor.com

Mechanisms of Imine and Enamine Formation and Subsequent Reductions

The reaction of 2-Hexyloctan-1-amine with aldehydes or ketones is a classic example of nucleophilic addition to a carbonyl group, leading to the formation of an imine (also known as a Schiff base). chemistrysteps.commasterorganicchemistry.com It is important to note that primary amines like 2-Hexyloctan-1-amine form imines, whereas secondary amines react to form enamines. organicchemistrytutor.commasterorganicchemistry.com The mechanism is typically catalyzed by a mild acid and is reversible. libretexts.org

The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The lone pair of the nitrogen atom in 2-Hexyloctan-1-amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, neutralizing the charges within the intermediate. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming a positively charged iminium ion. chemistrysteps.comlibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the neutral imine product. libretexts.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of 2-Hexyloctan-1-amine on the carbonyl carbon. libretexts.org | Tetrahedral Adduct |

| 2 | Proton transfer from nitrogen to oxygen. libretexts.org | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. masterorganicchemistry.com | Protonated Carbinolamine |

| 4 | Elimination of water to form a C=N double bond. chemistrysteps.com | Iminium Ion |

| 5 | Deprotonation of the nitrogen atom. libretexts.org | Neutral Imine |

Redox Chemistry Involving 2-Hexyloctan-1-amine and Amine Radical Cations

Beyond its nucleophilic and basic properties, 2-Hexyloctan-1-amine can undergo redox reactions. The one-electron oxidation of the amine leads to the formation of a highly reactive intermediate known as an amine radical cation . beilstein-journals.orgnih.gov This species is central to a variety of modern synthetic transformations, particularly in the field of photoredox catalysis. beilstein-journals.org

The generation of the 2-Hexyloctan-1-amine radical cation can be achieved using chemical oxidants, electrochemistry, or, more commonly, visible-light photoredox catalysis. beilstein-journals.org In a typical photoredox cycle, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron oxidant. This excited catalyst can then oxidize the amine to its corresponding radical cation.

Once formed, the amine radical cation exhibits distinct modes of reactivity:

Deprotonation: The one-electron oxidation significantly increases the acidity of the C-H bonds adjacent (alpha) to the nitrogen atom. A mild base can deprotonate the radical cation at the alpha-carbon to generate a neutral α-amino radical . beilstein-journals.org This radical is a key intermediate for C-C bond formations.

Formation of Iminium Ions: The α-amino radical can be further oxidized by another equivalent of the photocatalyst or another oxidant to form an iminium ion, which can then be trapped by nucleophiles. beilstein-journals.orgnih.gov

Radical Coupling: The amine radical cation itself or the derived α-amino radical can participate in various radical coupling reactions, enabling novel C-N bond formations. snnu.edu.cn

This redox chemistry opens up reaction pathways that are complementary to the traditional two-electron (nucleophile/electrophile) chemistry of amines, allowing for unique and previously challenging molecular constructions. beilstein-journals.org

Computational Elucidation of Reaction Pathways and Transition States

To gain a deeper, atomistic understanding of the complex reaction mechanisms involving 2-Hexyloctan-1-amine, computational chemistry serves as a powerful investigative tool. ethz.ch Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways, identify intermediates, and characterize the transition states that connect them. researchgate.net

For reactions such as imine formation, computational studies can elucidate the multi-step energy profile. researchgate.net By calculating the relative free energies of reactants, intermediates, transition states, and products, researchers can determine the rate-limiting step of the reaction and understand how catalysts, such as mild acids, lower the activation barriers. ethz.ch For example, calculations can confirm that the acid-catalyzed dehydration of the carbinolamine intermediate is more energetically favorable than the uncatalyzed pathway.

In the context of C-N cross-coupling reactions like the Buchwald-Hartwig amination, DFT calculations can model the entire catalytic cycle. These studies help to:

Determine the geometry and electronic structure of palladium complexes.

Evaluate the energies of oxidative addition, ligand substitution, and reductive elimination steps.

Provide insights into the role of the ligand and base in promoting the reaction.

Similarly, for the redox chemistry of 2-Hexyloctan-1-amine, computational methods can calculate oxidation potentials and map out the potential energy surfaces for the subsequent reactions of the amine radical cation, helping to rationalize observed product distributions. ethz.ch These theoretical insights are invaluable for optimizing reaction conditions and designing new, more efficient chemical transformations.

Advanced Analytical Characterization of 2 Hexyloctan 1 Amine

Hyphenated Chromatographic Techniques for High-Resolution Separation

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. For a compound like 2-Hexyloctan-1-amine, combining the separation power of gas or liquid chromatography with the specificity and sensitivity of mass spectrometry is essential.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. etamu.edu Due to the high polarity and basic nature of amines, which can lead to poor peak shape and column interaction, derivatization is often a necessary step prior to GC analysis. chromatographyonline.comresearchgate.netsigmaaldrich.com For primary amines like 2-Hexyloctan-1-amine, derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) converts the polar -NH2 group into a less polar, more volatile trifluoroacetyl derivative, improving chromatographic performance. h-brs.de

The analysis involves injecting the derivatized sample into the GC, where it is vaporized and separated on a capillary column. etamu.edu A non-polar or medium-polarity column, such as a DB-17ms, is often suitable for separating long-chain alkyl amine derivatives. h-brs.de The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the column's stationary phase. h-brs.de

As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu The resulting mass spectrum provides a molecular fingerprint. For the TFAA derivative of 2-Hexyloctan-1-amine, characteristic fragmentation patterns would be expected, aiding in its identification. The primary immonium ion at m/z 30 is a diagnostic peak for primary amines, though its observation depends on the analysis starting at a low enough m/z. chromatographyonline.com

Table 1: Predicted GC-MS Parameters and Fragments for Derivatized 2-Hexyloctan-1-amine

| Parameter | Expected Value / Characteristic |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| GC Column | DB-17ms (or similar medium-polarity column) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Key Mass Fragments (m/z) | Molecular ion [M]+, fragments from alpha-cleavage (loss of alkyl chains), and other characteristic fragments of long-chain amines. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds that are non-volatile or thermally labile, including long-chain amines in complex matrices. wikipedia.org Ultra-performance liquid chromatography (UPLC) utilizes smaller particle sizes in the column, providing higher resolution and faster analysis times compared to conventional HPLC. nih.gov

For 2-Hexyloctan-1-amine, a reversed-phase column, such as a C18, is typically employed for separation. acs.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and promote ionization. acs.orgmdpi.com

The separated analyte from the LC column is directed into the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI) in positive mode for amines, which readily form [M+H]⁺ ions. mdpi.com In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (e.g., the [M+H]⁺ ion of 2-Hexyloctan-1-amine) is selected, fragmented through collision-induced dissociation (CID), and specific product ions are monitored. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, enabling quantification even at very low concentrations in complex samples like boiler water or biological fluids. mdpi.comliverpool.ac.uknih.gov

Table 2: Typical LC-MS/MS Parameters for 2-Hexyloctan-1-amine Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography Mode | Reversed-Phase (U)HPLC |

| Column | C18 (e.g., ACQUITY BEH C18) |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 214.25 |

| Potential Product Ions | Fragments resulting from the loss of alkyl chains and the amine group. |

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are vital for the de novo structural confirmation of molecules like 2-Hexyloctan-1-amine, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of an aliphatic amine, the protons on the carbon adjacent to the nitrogen (the α-protons) are deshielded and typically appear in the range of 2.2-2.9 ppm. ntu.edu.sglibretexts.org The N-H protons of a primary amine usually give a broad signal between 0.5 and 5.0 ppm, and its exact position is dependent on concentration and solvent. libretexts.org This signal often disappears upon shaking the sample with D₂O, a useful diagnostic test. libretexts.org

In the ¹³C NMR spectrum, the α-carbon is deshielded by the electron-withdrawing nitrogen atom and resonates in the 30-60 ppm range. ntu.edu.sgoregonstate.edu The chemical shifts of the other aliphatic carbons fall into the typical 0-40 ppm range. oregonstate.edu By analyzing the chemical shifts, signal integrations, and coupling patterns, the complete structure of 2-Hexyloctan-1-amine can be confirmed.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Hexyloctan-1-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂-NH₂ (C1) | ~2.5 - 2.7 | ~40 - 45 |

| -CH- (C2) | ~1.3 - 1.5 | ~35 - 40 |

| Alkyl Chain CH₂ | ~1.2 - 1.4 | ~22 - 32 |

| Terminal CH₃ | ~0.8 - 0.9 | ~14 |

| -NH₂ | ~0.5 - 5.0 (broad) | - |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. leibniz-fli.de As a primary aliphatic amine, 2-Hexyloctan-1-amine will exhibit several characteristic absorption bands. wpmucdn.com Primary amines show a distinctive pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com Other key bands include the N-H bending (scissoring) vibration around 1650-1580 cm⁻¹, the C-N stretching vibration for aliphatic amines between 1250-1020 cm⁻¹, and a broad N-H wagging band from 910-665 cm⁻¹. orgchemboulder.comanalyzetest.com The spectrum will also be dominated by strong C-H stretching bands just below 3000 cm⁻¹. researchgate.net

FTIR is also a valuable tool for studying host-guest interactions. If 2-Hexyloctan-1-amine acts as a guest molecule within a host system (e.g., a cyclodextrin (B1172386) or a calixarene), changes in the positions and shapes of its characteristic FTIR bands, particularly the N-H and C-N vibrations, can provide evidence of complex formation and information about the nature of the intermolecular interactions. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for 2-Hexyloctan-1-amine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C-N Stretch | 1250 - 1020 | Weak to Medium |

| N-H Wag | 910 - 665 | Broad, Strong |

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly on a sample surface without the need for labeling. nih.gov MSI combines the chemical specificity of mass spectrometry with the spatial information of microscopy. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are used to generate a chemical map of a sample, pixel by pixel.

Derivatization Strategies for Enhanced Analytical Performance

The analysis of 2-Hexyloctan-1-amine, a primary aliphatic amine, often requires a derivatization step to improve its analytical characteristics for chromatographic and mass spectrometric methods. researchgate.netiu.edu Derivatization modifies the analyte's functional group to enhance its volatility, thermal stability, and detectability. researchgate.netsigmaaldrich.com This process involves replacing the active hydrogen on the primary amino group with a functional group that improves chromatographic behavior or detection response. iu.eduojp.gov The choice of derivatizing reagent depends on the analytical technique being employed and the desired outcome, such as increased sensitivity or improved peak shape. researchgate.netgcms.cz

Strategies for Chromatographic Detection Enhancement

For high-performance liquid chromatography (HPLC), derivatization is crucial for detecting compounds like 2-Hexyloctan-1-amine that lack a natural chromophore or fluorophore. nih.govresearchgate.net The strategy involves attaching a molecule (a tag) that absorbs ultraviolet (UV) light or fluoresces, allowing for sensitive detection. thermofisher.com This pre-column derivatization not only enables detection but can also improve the chromatographic separation by reducing the polarity of the amine. nih.govthermofisher.com

Common derivatization reagents for primary amines to enhance chromatographic detection include those that introduce well-established chromophoric or fluorophoric groups. thermofisher.com Reagents such as o-Phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl chloride are frequently used. nih.govthermofisher.com For instance, FMOC-Cl reacts with primary amines to form highly fluorescent derivatives that can be detected at low concentrations. thermofisher.comchromforum.org Similarly, OPA reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. thermofisher.com Another approach involves using reagents like 2,4-dinitrofluorobenzene (DNFB) to form derivatives with strong UV absorbance. thermofisher.com A Chinese patent describes the use of 2-nitro-4-trifluoromethylfluorobenzene for the derivatization of small molecule aliphatic amines, with the resulting derivatives being detected in the UV-Vis region of 350-450 nm. google.com

| Derivatization Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comchromforum.org |

| o-Phthaldialdehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. The derivatives can sometimes be unstable. nih.govthermofisher.com |

| Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) | DNS-Cl | Fluorescence, UV | Forms stable derivatives with primary and secondary amines, commonly used for HPLC with UV or fluorescence detection. nih.govthermofisher.com |

| Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) | - | UV-Vis (Colorimetric) | Provides colored derivatives, enabling detection in the visible range. nih.gov |

| 2,4-Dinitrofluorobenzene | DNFB | UV | A classic reagent for tagging primary and secondary amines for UV detection. thermofisher.com |

| 2-Nitro-4-trifluoromethylfluorobenzene | - | UV-Vis | Used for derivatizing aliphatic amines for HPLC-DAD detection. google.com |

Reagents for Improved Mass Spectrometric Detection

For mass spectrometry (MS), derivatization aims to increase the volatility of the analyte for gas chromatography-mass spectrometry (GC-MS) or to enhance ionization efficiency and induce characteristic fragmentation for liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net

In GC-MS analysis, derivatization is often necessary because the high polarity of amines like 2-Hexyloctan-1-amine can lead to poor peak shape and thermal instability. researchgate.netiu.edu The most common derivatization techniques for amines in GC are acylation and silylation. researchgate.netnih.gov Acylation, using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), replaces the active hydrogen of the amine with an acyl group, which increases volatility and improves chromatographic performance. iu.edunih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a versatile method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, enhancing volatility and thermal stability. sigmaaldrich.comchemcoplus.co.jp These derivatives often produce characteristic fragment ions in the mass spectrometer, aiding in structural identification. sigmaaldrich.comsigmaaldrich.com

For LC-MS, derivatization can enhance detection sensitivity by improving the analyte's ionization efficiency in the MS source. researchgate.netddtjournal.com This is achieved by introducing a group that is readily ionizable, such as a permanent positive charge (quaternary amine) or a group that readily accepts a proton. researchgate.netgoogle.com For example, reagents containing a tertiary amine can be used to tag molecules, as the resulting derivatives are easily protonated and detected in positive ion mode ESI-MS. mdpi.com Isothiocyanates have also been proposed as derivatization reagents that can improve MS detection sensitivity. researchgate.net Isotopic labeling reagents, such as heavy and light forms of methylacetimidate, can be used for relative quantification by introducing a known mass difference between samples. google.com

| Derivatization Reagent | Abbreviation | Analytical Technique | Mechanism of Enhancement |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Increases volatility and thermal stability by forming a trimethylsilyl (TMS) derivative. iu.educhemcoplus.co.jp |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | GC-MS | A strong silylating agent that increases volatility and provides characteristic mass shifts with deuterated versions. chemcoplus.co.jpsigmaaldrich.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS | Forms stable tert-butyldimethylsilyl (TBDMS) derivatives which are less moisture-sensitive than TMS derivatives and provide a characteristic M+-57 fragment. sigmaaldrich.comchemcoplus.co.jp |

| Trifluoroacetic anhydride | TFAA | GC-MS | Acylating agent that increases volatility and improves chromatographic behavior. iu.eduojp.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | LC-MS | Originally a fluorescence tag, it also enhances MS detection and is suitable for analyzing amine-containing compounds. ddtjournal.comnih.gov |

| Methylacetimidate | - | LC-MS | Introduces a positive charge, enhancing electrospray ionization efficiency and detection sensitivity. Isotopic versions are available for quantification. google.com |

| Isothiocyanates (e.g., 3-pyridyl isothiocyanate) | - | LC-MS/MS | Selectively reacts with amines to enhance chargeability, hydrophobicity, and fragmentation for improved MS/MS detection. researchgate.net |

Theoretical and Computational Studies of 2 Hexyloctan 1 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are foundational in modern chemistry for predicting molecular structure, stability, and reactivity from first principles. wikipedia.orgscirp.org These approaches solve, or approximate solutions to, the electronic Schrödinger equation to determine the electron distribution and energy of a molecule. wikipedia.org For a molecule such as 2-Hexyloctan-1-amine, with its combination of a polar amine head and a large nonpolar alkyl body, these investigations can elucidate key features like charge distribution, molecular orbital energies, and sites susceptible to chemical attack.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. numberanalytics.commdpi.com DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. numberanalytics.commdpi.com In practice, the Kohn-Sham equations are solved to obtain the electron density and energy. numberanalytics.commdpi.com

For 2-Hexyloctan-1-amine, DFT calculations are instrumental in:

Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms (the ground state) by finding the minimum on the potential energy surface.

Calculating Electronic Properties: Predicting properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Locating Transition States: Identifying the high-energy structures that connect reactants to products in a chemical reaction. numberanalytics.commaterialssquare.com Analyzing the vibrational frequencies of a calculated structure helps confirm whether it is a stable minimum (all real frequencies) or a transition state (one imaginary frequency). numberanalytics.com

Table 1: Illustrative DFT-Calculated Properties for 2-Hexyloctan-1-amine This table presents hypothetical data representative of what a DFT study (e.g., using the B3LYP functional and a 6-31G basis set) would yield for the ground state of 2-Hexyloctan-1-amine.*

| Property | Calculated Value | Significance |

|---|---|---|

| Ground State Energy | -585.123 Hartrees | The total electronic energy of the optimized geometry, serving as a baseline for stability comparisons. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron (nucleophilicity). The lone pair on the nitrogen atom is the primary contributor. |

| LUMO Energy | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.35 Debye | Indicates the overall polarity of the molecule, arising primarily from the C-N and N-H bonds in the amine group. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the Schrödinger equation more rigorously than DFT. wikipedia.orgnih.gov

While computationally more demanding, ab initio methods are often used to obtain highly accurate benchmark data, especially for smaller molecules or to validate results from less expensive methods like DFT. nih.gov For a molecule the size of 2-Hexyloctan-1-amine, high-level ab initio calculations like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) would be computationally prohibitive for full geometry optimization but could be used for single-point energy calculations on geometries optimized with DFT to achieve a "gold standard" energy value.

Table 2: Comparison of Hypothetical Single-Point Energy Calculations for a Fragment of 2-Hexyloctan-1-amine This table illustrates the typical trend in results and computational cost for different ab initio methods on a simplified model system like 2-aminobutane, which captures the essential electronic features of the amine head group.

| Method | Relative Energy (kJ/mol) | Relative Computational Cost | Typical Accuracy |

|---|---|---|---|

| Hartree-Fock (HF) | 0.0 (Reference) | Low | Qualitative; neglects electron correlation. |

| DFT (B3LYP) | -15.2 | Medium | Good for many systems; accuracy depends on the functional. github.io |

| MP2 | -18.5 | High | Good; includes electron correlation effects. nih.gov |

| CCSD(T) | -20.1 | Very High | Excellent; considered the "gold standard" for single-point energies. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. biorxiv.org This technique is particularly valuable for large, flexible molecules like 2-Hexyloctan-1-amine, allowing for the exploration of its conformational flexibility and interactions with other molecules.

MD simulations are also ideal for studying how multiple molecules of 2-Hexyloctan-1-amine interact. The primary forces at play are:

Hydrogen Bonding: The amine group (-NH₂) can act as both a hydrogen bond donor (the H atoms) and acceptor (the nitrogen lone pair). This is the strongest specific intermolecular interaction for this molecule.

Van der Waals Forces: These are weaker, non-specific attractions arising from temporary fluctuations in electron density. For a molecule with a 14-carbon chain, the cumulative effect of these forces is substantial and drives the aggregation of the nonpolar alkyl tails. cetri.ca

Simulations can model the aggregation of these molecules in different environments, predicting how they might form micelles or other aggregates in polar solvents or how they pack in a nonpolar liquid phase. nih.gov

Table 3: Key Intermolecular Interactions in 2-Hexyloctan-1-amine Aggregation This table provides an illustrative breakdown of the forces governing the interaction between two 2-Hexyloctan-1-amine molecules, as would be determined from MD simulations.

| Interaction Type | Involved Groups | Typical Energy Range (kJ/mol) | Primary Role in Aggregation |

|---|---|---|---|

| Hydrogen Bond | -NH₂ ↔ -NH₂ | 15 - 30 | Orients the polar head groups, creating a specific, directional link between molecules. |

| Dipole-Dipole | -CH₂-NH₂ ↔ -CH₂-NH₂ | 5 - 10 | Contributes to the attraction between polar head groups. |

| Van der Waals (Dispersion) | Alkyl Chains ↔ Alkyl Chains | 0.1 - 2 (per CH₂ group) | Drives the association of the long, nonpolar tails to minimize contact with polar environments (hydrophobic effect). The cumulative effect is very significant. |

Computational Modeling of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of a chemical reaction. smu.edu By combining techniques like DFT for energetics and methods for pathway exploration, researchers can map out the entire potential energy surface of a reaction. researchgate.net

This process typically involves:

Identifying Reactants and Products: The starting and ending points of the reaction are geometrically optimized.

Locating the Transition State (TS): A search algorithm is used to find the saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the minimum energy path. numberanalytics.com

Calculating the Activation Energy (Ea): The energy difference between the transition state and the reactants determines the kinetic barrier of the reaction. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path from the transition state down to both the reactants and products, confirming that the located TS correctly connects the intended species. materialssquare.com

For 2-Hexyloctan-1-amine, a fundamental reaction to model would be its protonation by an acid (e.g., H₃O⁺), a key step in many of its applications. The lone pair on the nitrogen atom is the basic site, and modeling this reaction would provide the activation energy and the structure of the resulting ammonium (B1175870) cation.

Table 4: Illustrative Reaction Profile for the Protonation of 2-Hexyloctan-1-amine This table shows hypothetical DFT-calculated energies for the reaction: R-NH₂ + H₃O⁺ → R-NH₃⁺ + H₂O.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants (R-NH₂ + H₃O⁺) | 0.0 | The separated amine and hydronium ion, defined as the energy zero point. |

| Transition State ([R-NH₂···H···OH₂]⁺) | +12.5 | The highest energy point along the reaction coordinate, where the proton is partially bonded to both the nitrogen and oxygen atoms. This represents the activation energy. |

| Products (R-NH₃⁺ + H₂O) | -85.0 | The final, stable products. The negative value indicates the reaction is highly exothermic and thermodynamically favorable. |

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics, particularly through methods like Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of reactions that produce branched amines such as 2-hexyloctan-1-amine. The primary route to this compound is the Guerbet reaction, a process that converts primary alcohols into β-alkylated dimer alcohols, which can then be aminated.

Computational studies have detailed the "borrowing hydrogen" or hydrogen autotransfer mechanism central to the Guerbet reaction. liv.ac.uknih.govliverpool.ac.uk This process involves several key steps, each of which can be modeled to understand its energetic landscape:

Dehydrogenation: A metal catalyst, often based on iridium or ruthenium, temporarily "borrows" hydrogen from the starting alcohol (e.g., octanol), converting it to an aldehyde intermediate. liv.ac.ukresearchgate.net

Aldol (B89426) Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with another aldehyde molecule. researchgate.net

Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the unsaturated intermediate, first reducing the C=C bond and then the C=O bond to form the final branched alcohol. acs.org Subsequent amination yields the target amine.

DFT calculations can map the potential energy surface for this entire catalytic cycle. For instance, studies on related alcohol coupling reactions have used DFT to suggest that the activation of catalytic precursors can lead to a common pincer iridium(I) hydrido species, which is a key intermediate in the hydrogen borrowing mechanism. researchgate.net These models help identify the rate-determining step and understand how catalyst structure and reaction conditions influence efficiency and selectivity. rsc.org For the synthesis of 2-hexyloctan-1-amine, computational models would focus on the coupling of octanol (B41247) and the subsequent amination, providing a molecular-level understanding of this transformation.

| Reaction Step | Description | Typical Computational Method | Key Insight Provided |

|---|---|---|---|

| Alcohol Dehydrogenation | Catalyst removes hydrogen from the alcohol to form an aldehyde. | DFT, Transition State Search | Energy barrier for C-H activation; catalyst-substrate interaction. |

| Aldol Condensation | Base-catalyzed C-C bond formation between two aldehyde molecules. | DFT with solvent models | Role of the base; stability of the enolate intermediate. |

| Intermediate Hydrogenation | Catalyst returns hydrogen to the unsaturated intermediate. | DFT, Reaction Path Analysis | Selectivity of hydrogenation (C=C vs. C=O); energy profile of the reduction steps. |

Predictive Modeling in Organic Transformations

Predictive modeling uses statistical and computational techniques to forecast the outcomes of chemical reactions, such as yield, selectivity, or the ideal reaction conditions. matec-conferences.org For organic transformations leading to compounds like 2-hexyloctan-1-amine, these models can significantly reduce the experimental effort required for process optimization.

Kinetic modeling is a prominent predictive tool used for Guerbet reactions. researchgate.net By developing a kinetic model based on experimental data over a range of conditions, researchers can predict the product distribution over time. For the synthesis of C6+ alcohols from ethanol (B145695) and butanol, a kinetic model was successfully integrated into a process simulation to optimize the upgrading of ethanol into larger oxygenates. researchgate.net A similar approach could be applied to the synthesis of the C14 alcohol precursor to 2-hexyloctan-1-amine, predicting yields and byproduct formation under various catalytic conditions.

Furthermore, models based on Flory's equal-reactivity principle have been used to predict the distribution of products in condensation reactions like the Guerbet reaction. rsc.org While these models provide a baseline, deviations between the predicted and experimental product ratios can offer valuable mechanistic insights, for example, by indicating that the catalyst does not exhibit random selectivity. rsc.org Thermodynamic models are also crucial for predicting reaction feasibility, energy barriers, and phase equilibrium, which helps in optimizing reaction pathways. researchgate.netmatec-conferences.org

| Model Type | Input Data | Predicted Output | Application to 2-Hexyloctan-1-amine Synthesis |

|---|---|---|---|

| Kinetic Model | Concentration, temperature, catalyst loading, time | Product yield and distribution over time | Optimizing reactor conditions for precursor alcohol synthesis. researchgate.net |

| Thermodynamic Model | Thermodynamic properties of reactants and products | Equilibrium conversion, reaction feasibility | Determining optimal temperature and pressure for maximizing yield. matec-conferences.org |

| Step-Growth Polymerization Model | Monomer conversion | Distribution of different chain-length products | Predicting the ratio of desired C14 product to other oligomers. rsc.org |

Machine Learning Applications in Amine Chemistry Research

Machine learning (ML), a subset of artificial intelligence, is increasingly used to accelerate discovery in chemistry by identifying complex patterns in large datasets. rsc.org In amine chemistry, ML algorithms are being deployed to optimize reaction conditions, discover new catalysts, and predict molecular properties, moving beyond traditional, more time-consuming empirical methods. acs.orgdovepress.com

For instance, ML-driven optimization has been successfully applied to the synthesis of tertiary amines in a continuous-flow setup. acs.orgcam.ac.ukacs.org By using a Bayesian optimization algorithm, researchers could efficiently navigate a complex reaction space with multiple variables (including temperature, concentration, and solvent choice) to find the optimal conditions for both yield and cost. cam.ac.ukacs.org This data-driven approach can be readily adapted to optimize the synthesis of primary amines like 2-hexyloctan-1-amine, particularly for identifying the most effective catalyst, base, and solvent combinations from a large library of options.

ML models are also powerful tools for predicting chemical properties and reactivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are ML-based approaches that correlate molecular structures (represented by numerical descriptors) with their biological activity or physical properties. Such models have been developed to predict the oxidative degradation rates of various amines, a critical factor for their industrial application. rsc.org For 2-hexyloctan-1-amine, an ML model could be trained to predict key properties such as its boiling point, viscosity, or its performance as a surfactant, based solely on its molecular structure. These predictive capabilities allow for the rapid screening of virtual compounds before committing to their synthesis. dovepress.com

| Application Area | ML Technique | Objective | Potential Impact on 2-Hexyloctan-1-amine Research |

|---|---|---|---|

| Reaction Optimization | Bayesian Optimization, Neural Networks | Identify optimal reaction conditions (temperature, solvent, catalyst) for maximizing yield and minimizing cost. rsc.orgacs.org | Faster development of efficient synthesis protocols. |

| Property Prediction | QSAR/QSPR, Random Forest, Support Vector Machines | Predict physicochemical properties, biological activity, or toxicity from molecular structure. | Rapidly screen for desired properties without synthesis; guide the design of new amine derivatives. |

| Catalyst Discovery | Deep Learning, Generative Models | Discover novel catalyst structures with enhanced performance for specific transformations. dovepress.com | Identification of more efficient and selective catalysts for the Guerbet reaction and amination. |

Role of 2 Hexyloctan 1 Amine in Organic Synthesis and Derivatization

2-Hexyloctan-1-amine as a Nucleophilic Reagent in C-C and C-N Bond Formation

The lone pair of electrons on the nitrogen atom of 2-hexyloctan-1-amine imparts nucleophilic character, enabling it to participate in reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. chemguide.co.uk These bond-forming reactions are fundamental in organic synthesis for elongating carbon chains and introducing nitrogen-containing functional groups. numberanalytics.com

The formation of a C-N bond is often achieved through the reaction of a nitrogen nucleophile with a carbon electrophile. libretexts.org 2-Hexyloctan-1-amine can act as the nitrogen nucleophile in substitution reactions with alkyl halides. lumenlearning.com In these reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This process can continue, with the resulting secondary amine reacting further to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uklumenlearning.com

Amines are also crucial in the synthesis of other nitrogen-containing compounds. For instance, they can be used to prepare other primary amines through multi-step sequences. libretexts.org The Gabriel synthesis, a classic method for preparing primary amines, utilizes a protected form of ammonia (B1221849) to avoid over-alkylation. masterorganicchemistry.com While not a direct reaction of 2-hexyloctan-1-amine, this principle highlights the strategies employed to control the reactivity of amines in C-N bond formation. masterorganicchemistry.com Another method involves the reaction of amines with nitrous acid to form diazonium salts, which are versatile intermediates, although aliphatic diazonium salts are often unstable. lumenlearning.com

In the realm of C-C bond formation, enamines, which are formed from the reaction of secondary amines with aldehydes or ketones, are particularly useful nucleophiles. masterorganicchemistry.com While 2-hexyloctan-1-amine is a primary amine, its derivatives can be converted to secondary amines, which can then be used to form enamines. masterorganicchemistry.com These enamines can then react with electrophiles like alkyl halides in alkylation reactions, effectively forming new C-C bonds. masterorganicchemistry.com

Table 1: Examples of C-N and C-C Bond Forming Reactions Involving Amines

| Reaction Type | Amine Type | Electrophile | Product | Bond Formed |

| Alkylation | Primary/Secondary | Alkyl Halide | Secondary/Tertiary Amine | C-N |

| Acylation | Primary/Secondary | Acyl Chloride/Anhydride (B1165640) | Amide | C-N |

| Imine Formation | Primary | Aldehyde/Ketone | Imine | C=N |

| Enamine Alkylation | Secondary (via Enamine) | Alkyl Halide | Alkylated Aldehyde/Ketone | C-C |

Derivatization for Functional Group Interconversion and Synthetic Applications

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to achieve a desired molecular structure or reactivity. slideshare.net 2-Hexyloctan-1-amine can be readily derivatized to participate in a wide array of these transformations.

One of the most important derivatizations of primary amines is their conversion to amides. solubilityofthings.com Amides are prevalent in pharmaceuticals, natural products, and polymers. nih.gov The reaction of 2-hexyloctan-1-amine with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, yields N-(2-hexyloctyl)amides. lumenlearning.comlibretexts.org

The direct condensation of a carboxylic acid and an amine is an atom-economical method for amide synthesis. mdpi.com This transformation can be promoted by catalysts, such as those based on boron or titanium tetrachloride, or conducted under microwave irradiation. nih.govmdpi.com Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the coupling of carboxylic acids and amines. khanacademy.org The reaction with more reactive acyl chlorides or anhydrides typically proceeds readily without the need for a catalyst. lumenlearning.comchemguide.co.uk

Table 2: Methods for Amide Synthesis from Amines

| Reagent | Conditions | Product |

| Carboxylic Acid + Catalyst (e.g., TiCl4, CAN) | Heat, Microwave | Amide |

| Carboxylic Acid + Coupling Agent (e.g., DCC) | Room Temperature | Amide |

| Acyl Chloride | Room Temperature | Amide |

| Acid Anhydride | Room Temperature | Amide |

| Ester | Heat | Amide |

Primary amines like 2-hexyloctan-1-amine react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgopenstax.org This reaction is acid-catalyzed and reversible, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction is crucial, with optimal rates typically observed around a pH of 5. libretexts.org

Imines are valuable synthetic intermediates. For example, they can be reduced to form secondary amines in a process called reductive amination. youtube.com

While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. libretexts.org Enamines are neutral compounds characterized by a C=C double bond adjacent to a nitrogen atom. libretexts.org They are excellent nucleophiles and can undergo alkylation and other reactions to form new C-C bonds. masterorganicchemistry.com 2-Hexyloctan-1-amine can be converted to a secondary amine, which can then be used in enamine formation. organic-chemistry.org

Table 3: Comparison of Imine and Enamine Formation

| Feature | Imine Formation | Enamine Formation |

| Starting Amine | Primary Amine | Secondary Amine |

| Carbonyl Compound | Aldehyde or Ketone | Aldehyde or Ketone |

| Key Product Feature | C=N double bond | C=C-N single bond |

| Intermediate | Carbinolamine | Carbinolamine |

| Utility | Synthesis of secondary amines (via reduction) | C-C bond formation (alkylation) |

Synthesis of Complex Molecules Incorporating the 2-Hexyloctan-1-amine Scaffold

The 2-hexyloctan-1-amine structural unit can be incorporated into more complex molecules, serving as a scaffold to which other functionalities can be attached. mdpi.com The branched alkyl chain of 2-hexyloctan-1-amine can influence the physical properties of the resulting molecules, such as their solubility and liquid crystalline behavior.

The amine group provides a reactive handle for attaching the scaffold to other molecular fragments through the reactions discussed previously, such as amide and imine formation. This approach is utilized in various fields, including materials science and medicinal chemistry. ijrpr.com For instance, amine-based materials are being investigated for applications such as carbon capture. rsc.org The ability to build upon the 2-hexyloctan-1-amine core allows for the systematic construction of molecules with tailored properties and functions. mdpi.com

2 Hexyloctan 1 Amine in Supramolecular Chemistry and Ligand Design

2-Hexyloctan-1-amine as a Component in Host-Guest Systems

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. There is currently no specific research available that documents 2-Hexyloctan-1-amine acting as a guest or component in a host-guest system.

Non-Covalent Interactions (Hydrogen Bonding, Electrostatic, Hydrophobic)

While no studies explicitly detail the non-covalent interactions of 2-Hexyloctan-1-amine in host-guest assemblies, its molecular structure suggests potential interactions. The primary amine group is capable of acting as a hydrogen bond donor, and the long, branched C14 alkyl chain would be expected to participate in significant hydrophobic and van der Waals interactions. These types of non-covalent interactions are crucial for the formation of stable supramolecular structures.

Molecular Recognition Phenomena

Molecular recognition is the specific binding between a host and guest molecule. The specificity is dictated by the combination of non-covalent interactions. There are no available studies demonstrating specific molecular recognition phenomena involving 2-Hexyloctan-1-amine. For such a phenomenon to be studied, a host molecule with a complementary cavity size, shape, and functionality would be required to selectively bind 2-Hexyloctan-1-amine over other similar molecules.

Self-Assembly Processes Involving 2-Hexyloctan-1-amine

Self-assembly is the spontaneous organization of molecules into ordered structures. Amphiphilic molecules, which have both hydrophobic and hydrophilic parts, are well-known to self-assemble into structures like micelles or bilayers in solution. Given its long alkyl tail (hydrophobic) and primary amine head (hydrophilic), 2-Hexyloctan-1-amine has the structural characteristics of an amphiphile. However, there is no specific research in the available literature that describes the self-assembly processes of this particular amine.

2-Hexyloctan-1-amine as a Ligand in Coordination Chemistry

The amine group is a classic Lewis base and can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. Multidentate amine ligands are particularly important in coordination chemistry and catalysis.

Coordination Modes and Metal Complex Formation

As a monodentate ligand, 2-Hexyloctan-1-amine would coordinate to a metal center through its nitrogen atom. The bulky, branched alkyl chain would likely impart significant steric hindrance around the metal center, which could influence the geometry of the resulting complex and potentially stabilize low coordination numbers. Despite this potential, no specific metal complexes with 2-Hexyloctan-1-amine as a ligand have been characterized in the scientific literature.

Ligand Design Principles for Catalyst Development

In catalyst development, ligands are used to tune the steric and electronic properties of a metal catalyst to control its activity and selectivity. Amine ligands are vital in many catalytic processes. A bulky ligand like 2-Hexyloctan-1-amine could, in principle, be used to create a specific steric environment in a catalyst, for example, to favor the formation of one product over another in a stereoselective reaction. However, there are no published examples of 2-Hexyloctan-1-amine being incorporated into a ligand design for catalyst development.

Future Directions and Emerging Research Avenues for 2 Hexyloctan 1 Amine

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 2-Hexyloctan-1-amine often involves multi-step processes originating from Guerbet alcohols like 2-hexyldecan-1-ol. rsc.org Future research is increasingly focused on greener, more efficient synthetic routes that minimize waste and utilize renewable resources. rsc.orgkuleuven.be

Key areas of development include:

Catalytic Systems : There is a significant push to replace traditional catalysts with more sustainable alternatives. Research into ruthenium, manganese, and nickel pincer complexes for Guerbet-type reactions shows promise for improving efficiency and selectivity. cardiff.ac.uksci-hub.se The goal is to develop catalysts that are not only highly active but also recoverable and reusable, lowering the environmental impact. researchgate.net

Biocatalysis : The use of enzymes, or whole-cell catalysts, presents a highly green alternative for producing amines and their precursors. rsc.org Engineered enzymes like transaminases and amine dehydrogenases could enable the synthesis of 2-Hexyloctan-1-amine from biomass-derived starting materials under mild conditions. rsc.orgnih.gov

Renewable Feedstocks : A major trend is the shift from petrochemical-based starting materials to biorenewable sources like fatty acids from palm or algal oil. google.comacs.org Methodologies that can convert these natural resources directly into branched amines are a key goal for sustainable chemistry. rsc.orgkuleuven.be

Atom Economy : Future synthetic designs will prioritize atom economy, aiming for processes like direct amination of alcohols that generate water as the only byproduct, a hallmark of "borrowing hydrogen" chemistry. cardiff.ac.uk

| Methodology | Typical Catalysts/Reagents | Advantages | Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Raney Nickel, High Temperatures | Established Procedures | Improving yield and reducing harsh conditions |

| Homogeneous Catalysis | Ruthenium, Manganese, Nickel Complexes cardiff.ac.uksci-hub.se | High selectivity and activity, milder conditions | Catalyst recovery, use of earth-abundant metals |

| Biocatalysis | Engineered Transaminases, Dehydrogenases rsc.orgnih.gov | High enantioselectivity, mild aqueous conditions, renewable | Expanding substrate scope, improving enzyme stability |

| Green Chemistry Routes | Biorenewable aldehydes, Catalytic amination rsc.orgkuleuven.be | Sustainability, reduced environmental impact | Direct conversion of biomass, solvent-free systems |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

Understanding and optimizing the synthesis of 2-Hexyloctan-1-amine requires precise monitoring of reaction kinetics and intermediates. Future research will leverage advanced analytical techniques to gain deeper insights.

In-situ Spectroscopy : Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of functional group transformations during a reaction. nih.gov This is crucial for understanding the mechanism of catalytic amination and optimizing conditions. rsc.org Near-infrared (NIR) spectroscopy is also valuable for multicomponent analysis in complex reaction mixtures. spectroscopyonline.com

Advanced NMR Spectroscopy : Techniques such as Pulsed-Field Gradient Spin-Echo (PGSE) NMR can be used to study the complex interactions of long-chain amines at surfaces, for example, when they are used as stabilizers for nanoparticles. researchgate.net This provides detailed information on ligand binding and exchange dynamics.

Mass Spectrometry : Real-time monitoring using mass spectrometry, particularly with methods like multiple reaction monitoring, can track the appearance of products and the consumption of reactants with high sensitivity, even at low catalyst loadings. rsc.orgchemrxiv.org

Camera-Enabled Monitoring : The integration of digital cameras and computer vision algorithms offers a low-cost, non-invasive method for monitoring reactions, such as changes in color or phase, which can be correlated with reaction progress. beilstein-journals.orgdoe.gov This can be particularly useful for automated synthesis platforms.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and material design. researchgate.net For a molecule like 2-Hexyloctan-1-amine, these computational tools can accelerate discovery and optimization.

Reaction Prediction and Optimization : ML models are being developed to predict the outcomes of chemical reactions, including yield and selectivity, based on reactants, catalysts, and conditions. nih.govacs.org This can drastically reduce the number of experiments needed to find optimal synthetic routes for 2-Hexyloctan-1-amine and related compounds.

Predictive Modeling of Properties : AI can be used to predict the physical and chemical properties of novel amines based on their structure. nih.govunimib.it For instance, models can estimate properties relevant to materials science, such as steric hindrance (%VBur), which influences molecular packing and reactivity. nih.govunimib.it

Safer Chemistry by Design : By combining text mining of scientific literature with chemistry-guided ML, it is possible to screen for potential toxicity or environmental impact of new molecules before they are synthesized. researchgate.net This "safer materials" approach can guide the development of more benign alternatives.

Frameworks for Discovery : The development of comprehensive "atlases" or databases of amine properties, powered by ML, can help researchers quickly identify molecules with desired characteristics for specific applications, such as in hybrid perovskites or as catalysts. researchgate.netresearchgate.net

| Application Area | AI/ML Technique | Potential Impact on 2-Hexyloctan-1-amine Research |

|---|---|---|

| Synthesis Planning | Reaction yield prediction models, retrosynthesis algorithms nih.gov | Faster identification of high-yield, green synthetic routes. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models nih.gov | Prediction of solubility, thermal stability, and performance in materials. |

| Catalyst Design | Models predicting catalyst performance based on structure researchgate.net | Design of more efficient catalysts for Guerbet-type amination. |

| Materials Discovery | Screening frameworks, "Amine Atlas" researchgate.net | Rapid identification of new applications in advanced materials. |

Applications in Advanced Materials Science

The branched alkyl structure of 2-Hexyloctan-1-amine makes it a valuable building block for a variety of advanced materials. Its ability to influence properties like solubility, molecular packing, and surface energy is a key area of emerging research.

Polymers and Radioprotectors : Amines are crucial monomers for producing polymers like polyamides and polyurethanes. acs.orgijrpr.com Recent research has shown that polymers synthesized via multi-component reactions involving long-chain amines can act as effective radioprotectors, preventing DNA damage from ionizing radiation. researchgate.net

Self-Assembled Monolayers (SAMs) : As an amine, 2-Hexyloctan-1-amine can be used to form SAMs on various substrates. cdmf.org.br The branched structure can influence the packing density and defect aggregation in the monolayer, which is critical for applications in nanoelectronics, corrosion protection, and biosensing. cdmf.org.brnih.govutexas.eduharvard.edu

Organic Electronics : The solubility and film-forming properties of materials are critical for solution-processed organic electronics. Modifying the branching point of alkyl chains on conjugated oligomers, a strategy directly related to the structure of 2-Hexyloctan-1-amine, has been shown to significantly impact the performance of organic solar cells. uantwerpen.be

Nanoparticle Stabilization : Long-chain amines are used as stabilizing ligands for nanoparticles, controlling their growth, solubility, and surface properties. researchgate.net The branched nature of 2-Hexyloctan-1-amine could offer unique advantages in creating stable, well-defined nanoparticle dispersions for use in catalysis, electronics, and medicine. google.com

Q & A

Q. Answer :

- Stepwise Optimization : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, kinetic studies under inert atmospheres (N₂/Ar) can minimize oxidation side products .

- Characterization Protocols : Include NMR (¹H/¹³C), IR, and mass spectrometry for intermediate and final product validation. Report retention times and column specifications for chromatographic purification .

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (main manuscript) and auxiliary data (supplementary files) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for 2-Hexyloctan-1-amine derivatives?

Q. Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with computational simulations (DFT-based chemical shift predictions) to assign ambiguous signals .

- Crystallographic Confirmation : For structurally complex derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical resolution .

- Peer Review : Cross-validate spectral interpretations with independent labs to rule out instrument-specific artifacts .

Basic: What are the recommended methods for assessing the purity of 2-Hexyloctan-1-amine in academic research?

Q. Answer :

- Chromatography : Use HPLC (C18 column, UV detection) or GC-MS (non-polar capillary column) with internal standards to quantify impurities .

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values to confirm stoichiometric integrity .

- Thermogravimetric Analysis (TGA) : Detect volatile contaminants (e.g., residual solvents) by monitoring mass loss under controlled heating .

Advanced: How can thermal stability studies of 2-Hexyloctan-1-amine inform its storage and application in high-temperature reactions?

Q. Answer :

- Dynamic TGA/DSC : Perform under N₂/O₂ atmospheres to identify decomposition onset temperatures and exothermic events. Correlate with Arrhenius plots for shelf-life predictions .

- In Situ FTIR : Monitor functional group degradation (e.g., amine oxidation to nitro compounds) during heating .

- Pressure Reactor Trials : Test stability in sealed systems to simulate industrial pre-vacuum conditions .

Advanced: What mechanistic approaches are suitable for studying the reactivity of 2-Hexyloctan-1-amine in nucleophilic substitutions?

Q. Answer :

- Isotopic Labeling : Use ¹⁵N-labeled amines to track regioselectivity in SN2/SN1 pathways via NMR or mass spectrometry .

- Computational Modeling : Apply DFT (e.g., Gaussian) to calculate transition-state energies and steric effects from the hexyl/octyl substituents .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated amines to distinguish between concerted and stepwise mechanisms .

Basic: What safety protocols are essential when handling 2-Hexyloctan-1-amine in laboratory settings?

Q. Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to its flammability (GHS Category 4) and skin corrosion risks (Category 1B) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (P260 precautionary statement) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers validate analytical methods for quantifying 2-Hexyloctan-1-amine in complex matrices (e.g., biological samples)?

Q. Answer :

- Matrix-Matched Calibration : Spike analyte-free matrices with known concentrations to account for ionization suppression/enhancement in LC-MS .

- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) and cross-validate with standard additions .

- Inter-Laboratory Trials : Submit samples to external labs using orthogonal techniques (e.g., ELISA vs. HPLC) to confirm accuracy .

Advanced: What strategies mitigate bias when studying 2-Hexyloctan-1-amine’s interactions with biological targets (e.g., receptors)?

Q. Answer :

- Blinded Assays : Use randomized plate layouts in high-throughput screening to eliminate positional effects .

- Negative Controls : Include scrambled amine analogs or receptor knockout models to isolate specific binding .

- Dose-Response Redundancy : Replicate EC₅₀/IC₅₀ measurements across ≥3 independent experiments with statistical rigor (p < 0.05, ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.